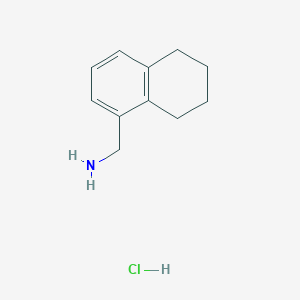

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride

Description

IUPAC Nomenclature and Structural Isomerism

The IUPAC name (5,6,7,8-tetrahydronaphthalen-1-yl)methanamine hydrochloride is derived by identifying the tetrahydronaphthalene ring as the parent structure and the methanamine group as the substituent. The numbering of the bicyclic system follows IUPAC guidelines, prioritizing the amine-bearing carbon (position 1) while assigning consecutive positions to the hydrogenated cyclohexane ring (positions 5–8). The suffix -amine denotes the primary amino group, and the hydrochloride designation indicates the salt form.

Structural isomerism in this compound arises from two primary factors:

- Positional isomerism : Alternative hydrogenation patterns of the naphthalene ring (e.g., 1,2,3,4-tetrahydronaphthalene vs. 5,6,7,8-tetrahydronaphthalene) yield distinct scaffolds.

- Functional group placement : The methanamine group could theoretically occupy other positions on the tetrahydronaphthalene ring (e.g., position 2), though the 1-substituted derivative is the most synthetically accessible.

| Isomer Type | Structural Feature | Example |

|---|---|---|

| Positional | Hydrogenation at non-equivalent positions on the naphthalene ring | 1,2,3,4-Tetrahydronaphthalen-1-yl |

| Functional Group | Methanamine substitution at alternative ring positions | 5,6,7,8-Tetrahydronaphthalen-2-yl |

These isomers exhibit distinct physicochemical properties due to variations in electronic distribution and steric environments.

Molecular Formula and Crystallographic Data Analysis

The molecular formula of the free base is C₁₁H₁₅N , with a hydrochloride salt formula of C₁₁H₁₅N·HCl . The molecular weight calculates to 161.24 g/mol for the base and 197.70 g/mol for the salt.

Crystallographic data for this specific hydrochloride salt remain unreported in public databases. However, analogous tetralin derivatives, such as (5,6,7,8-tetrahydronaphthalen-1-yl)methanol, adopt chair-like conformations in the hydrogenated ring, with substituents occupying equatorial positions to minimize steric strain. X-ray diffraction studies of related compounds suggest:

- Space group : Typically P2₁/c for monoclinic systems

- Unit cell parameters : a = 8.2–8.5 Å, b = 10.3–10.7 Å, c = 12.1–12.5 Å (approximated from similar structures)

- Hydrogen bonding : The protonated amine forms a strong ionic interaction (N⁺–H···Cl⁻) with the chloride counterion, stabilizing the crystal lattice.

The absence of reported single-crystal data for this compound highlights opportunities for future structural characterization.

Stereochemical Considerations in the Tetralin Scaffold

The tetrahydronaphthalene scaffold introduces two potential stereochemical features:

- Ring junction stereochemistry : The fused cyclohexane ring can adopt chair or boat conformations, though chair predominates due to lower torsional strain.

- Chiral center formation : Substitution at position 1 creates a chiral center if the methanamine group resides in a non-planar configuration.

For the title compound, the methanamine group’s attachment to the aromatic portion of the tetrahydronaphthalene ring restricts free rotation, potentially generating enantiomers. However, the planar sp²-hybridized C1 atom in the non-hydrogenated benzene ring prevents chirality at this position. Chirality may instead arise from:

- Atropisomerism : Restricted rotation about the C1–C(methanamine) bond, though this is unlikely given the single-bond character.

- Salt formation : The protonation state at the amine nitrogen creates a tetrahedral center, but rapid inversion prevents isolation of enantiomers at standard temperatures.

Comparative analysis of octahydrobinaphthol derivatives demonstrates that full hydrogenation of both naphthalene rings enables distinct stereoisomers (e.g., R and S configurations). This suggests that further hydrogenation of the title compound’s aromatic ring could introduce measurable stereochemical complexity.

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h3,5-6H,1-2,4,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFMMVWVEQBODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the hydrogenation of 1-naphthaldehyde to form 5,6,7,8-tetrahydronaphthalen-1-ylmethanol, which is then converted to the corresponding amine using reagents like ammonia or amines under reductive amination conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The aromatic ring can be further hydrogenated under high pressure to form fully saturated compounds.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Fully saturated naphthalene derivatives.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. A common method includes hydrogenating 1-naphthaldehyde to produce 5,6,7,8-tetrahydronaphthalen-1-ylmethanol, which is then converted into the amine using ammonia or other amines under reductive amination conditions. Industrially, continuous flow reactors may be employed to optimize yield and purity during production.

Chemistry

In organic synthesis, (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride serves as an intermediate and building block for more complex molecules. It is involved in various chemical transformations such as oxidation to nitroso or nitro derivatives and substitution reactions leading to various amines and amides.

Biology

This compound has been investigated for its potential biological activities. Notably, it has shown promise as an antimicrobial agent and in anticancer research. For example, tetrahydronaphthalene amides derived from this compound have been identified as effective inhibitors of Mycobacterium tuberculosis ATP synthase. These inhibitors demonstrated potent in vitro growth inhibition against the bacteria responsible for tuberculosis .

Medicine

In medicinal chemistry, (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride is explored as a precursor for pharmaceutical compounds. Its derivatives have been studied for their effects on various receptors related to neurological conditions. One derivative has shown effectiveness as a selective antagonist for the 5-hydroxytryptamine receptor in animal models of depression and anxiety .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Versatile building block for complex molecules |

| Biology | Antimicrobial agent | Effective against Mycobacterium tuberculosis |

| Medicine | Precursor for pharmaceuticals | Potential treatment for depression and anxiety |

| Industry | Production of specialty chemicals | Utilized in dyes and pigments production |

Case Study 1: Antimicrobial Activity

A study on tetrahydronaphthalene amides highlighted their role as ATP synthase inhibitors against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that specific substitutions on the tetrahydronaphthalene core enhanced potency against the bacteria while improving pharmacokinetic properties compared to existing treatments like bedaquiline .

Case Study 2: Neurological Impact

Research on derivatives of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride indicated potential therapeutic effects in treating mood disorders. The compounds exhibited high affinity for serotonin receptors and demonstrated efficacy in reducing symptoms of anxiety in preclinical models .

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Chirality : Enantiomers like (R)- and (S)-6-methoxy derivatives exhibit distinct pharmacological profiles. For example, (R)-enantiomers often show higher affinity for serotonin receptors .

- Salt Forms : Most analogues are hydrochloride salts, but hydrazinium chloride derivatives (e.g., ) introduce additional nitrogen functionality for coordination chemistry.

Receptor Binding

- The target compound’s tetralin scaffold mimics endogenous monoamine neurotransmitters (e.g., serotonin, dopamine). Its rigid structure may enhance selectivity for G-protein-coupled receptors (GPCRs) compared to flexible aliphatic amines .

- Thiophene Derivatives : Analogues like (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-3-yl)methanamine hydrochloride () incorporate heterocyclic thiophene rings, which modulate π-π stacking interactions in kinase inhibitors .

Physicochemical Properties

Research Implications

- Drug Design : The 1-position methanamine group in the target compound provides a primary amine for covalent conjugation (e.g., prodrug strategies), whereas 2-position derivatives (e.g., ST-3660 ) may favor alternate binding modes.

Biological Activity

The compound (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride is a member of the tetrahydronaphthalene family, which has garnered attention for its potential biological activities, particularly as inhibitors of ATP synthase in Mycobacterium tuberculosis (M.tb). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and structure-activity relationships (SAR).

Research indicates that tetrahydronaphthalene amides (THNAs), including derivatives like (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride, act as ATP synthase inhibitors . This mechanism is crucial in combating drug-resistant strains of M.tb. The inhibition of ATP synthase disrupts the energy production necessary for bacterial survival and replication .

Efficacy Against Mycobacterium tuberculosis

A study highlighted the potency of THNA derivatives in inhibiting M.tb growth in vitro. Some compounds demonstrated minimal inhibitory concentrations (MIC) lower than 1 μg/mL, showcasing their effectiveness as potential anti-tuberculosis agents. The SAR studies conducted revealed that certain substitutions on the tetrahydronaphthalene core significantly enhanced biological activity .

Key Findings from SAR Studies

The SAR studies focused on various substituents on the tetrahydronaphthalene scaffold. The following table summarizes some of the observed effects:

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| THNA-1 | 5-Methyl | <1 | Potent M.tb inhibitor |

| THNA-2 | 8-N-Methylpiperidyl | 2 | Moderate activity |

| THNA-3 | 4-Nitrophenyl | 0.5 | High affinity for ATP synthase |

| THNA-4 | Urea-linked | 1 | Effective against resistant strains |

These findings suggest that specific modifications to the tetrahydronaphthalene structure can lead to significant improvements in inhibitory activity against M.tb .

Clinical Relevance

In a clinical context, the efficacy of THNAs was evaluated in animal models where they showed promising results in reducing bacterial load. For instance, compound AR-A000002 has been effective in models of depression and anxiety due to its action as a selective serotonin receptor antagonist, indicating that modifications to the tetrahydronaphthalene structure can yield compounds with diverse therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that compounds derived from (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride can stimulate or inhibit ATPase activity in P-glycoprotein (P-gp) assays. Compounds that inhibited basal ATPase activity were found to be effective in reversing drug resistance in cancer cell lines . This highlights the dual potential of these compounds in both infectious disease and oncology.

Q & A

Q. What are the critical steps in synthesizing (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride with high purity?

- Methodological Answer : The synthesis involves hydrogenation of precursor acrylates under 1 atm hydrogen using Pd/C as a catalyst, followed by acidification with HCl to form the hydrochloride salt. Purification via column chromatography (e.g., silica gel with 30% ethyl acetate in hexanes) is essential to isolate the compound. Reaction temperature (55°C) and duration (48 hours) significantly impact yield and purity . For analogs, sulfonylation with reagents like 4-chlorophenyl sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments in the tetrahydronaphthalene core and amine group.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% as per CAS standards) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 241.34 g/mol for related analogs) .

- X-ray Crystallography (if available): For definitive structural confirmation, especially when resolving stereochemistry.

Q. How should researchers handle stability and storage of this hydrochloride salt?

- Methodological Answer : Store under inert conditions (argon or nitrogen) at -20°C to prevent degradation. Avoid exposure to moisture due to the hygroscopic nature of hydrochloride salts. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : Validate purity via HPLC and NMR before assays .

- Assay Conditions : Standardize cell lines, incubation times, and concentrations (e.g., receptor-binding studies using adrenergic models) .

- Structural Confounders : Compare activity of the free base vs. hydrochloride salt, as protonation states affect receptor interactions .

- Data Normalization : Use internal controls (e.g., reference agonists/antagonists like Tramazoline for adrenergic receptors) .

Q. How does structural modification of the tetrahydronaphthalene core influence receptor binding affinity?

- Methodological Answer :

- Substituent Effects : Fluorine or methoxy groups at the 2- or 3-positions enhance lipophilicity and blood-brain barrier penetration, as seen in thromboxane A2 receptor antagonists .

- Amine Functionalization : Secondary amines (e.g., imidazole derivatives) increase selectivity for adrenergic receptors, while primary amines favor serotoninergic activity .

- Rigidity vs. Flexibility : Saturated tetrahydronaphthalene rings improve metabolic stability compared to naphthalene analogs .

Q. What toxicological parameters should be prioritized in preclinical studies?

Q. How can researchers optimize experimental design for receptor antagonism/agonism studies?

- Methodological Answer :

- Dose-Response Curves : Use at least five concentrations spanning 0.1–100 μM to determine IC50/EC50 values.

- Competitive Binding Assays : Include radiolabeled ligands (e.g., [³H]-Prazosin for α-adrenergic receptors) .

- Negative Controls : Test against structurally related inactive analogs (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.